Cas no 297730-25-7 ((1S)-1-(3-nitrophenyl)ethanamine)

(1S)-1-(3-Nitrophenyl)ethanamine is a chiral amine compound characterized by a nitro-substituted phenyl group at the β-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution or reduction reactions, enabling versatile downstream modifications. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined chiral center is advantageous for producing optically active compounds with precise stereochemical control. The structural features of (1S)-1-(3-nitrophenyl)ethanamine make it suitable for use in catalytic systems, ligand design, and bioactive molecule development.
(1S)-1-(3-nitrophenyl)ethanamine structure
297730-25-7 structure
Product Name:(1S)-1-(3-nitrophenyl)ethanamine
CAS No:297730-25-7
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD06659477
CID:253330
PubChem ID:11292459
Update Time:2025-10-29

(1S)-1-(3-nitrophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-methyl-3-nitro-, (aS)-
    • (S)-1-(3-NITROPHENYL)ETHYLAMINE
    • (S)-3-Nitrophenethylamine HCl
    • (S)-1-(3-Nitrophenyl)-1-aminoethane
    • AKOS017358053
    • (S)-1-(3-nitrophenyl)ethanamine hydrochloride;(S)-1-(3-Nitrophenyl)ethanamine
    • Benzenemethanamine, -methyl-3-nitro-, (S)-
    • (S)-1-(3-nitrophenyl)ethan-1-amine
    • XLA73025
    • SCHEMBL3474257
    • 297730-25-7
    • (1S)-1-(3-nitrophenyl)ethan-1-amine
    • MFCD06659477
    • (1S)-1-(3-nitrophenyl)ethanamine
    • AVIBPONLEKDCPQ-LURJTMIESA-N
    • (s)-1-(3-nitrophenyl)ethanamine
    • EN300-1829350
    • CS-0000320
    • DS-12134
    • DB-025183
    • MDL: MFCD06659477
    • Inchi: 1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m0/s1
    • InChI Key: AVIBPONLEKDCPQ-LURJTMIESA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)[C@H](C)N)=O

Computed Properties

  • Exact Mass: 166.0743
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 69.16
  • LogP: 2.83800

(1S)-1-(3-nitrophenyl)ethanamine Security Information

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(1S)-1-(3-nitrophenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:297730-25-7)(1S)-1-(3-nitrophenyl)ethanamine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:29
Price ($):222.0/1364.0
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Additional information on (1S)-1-(3-nitrophenyl)ethanamine

Comprehensive Guide to (1S)-1-(3-nitrophenyl)ethanamine (CAS No. 297730-25-7): Properties, Applications, and Market Insights

(1S)-1-(3-nitrophenyl)ethanamine (CAS No. 297730-25-7) is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This optically active derivative of 3-nitrophenyl is widely studied for its potential applications in asymmetric synthesis and drug development. The compound's unique stereochemistry and functional groups make it a valuable intermediate in organic transformations.

The molecular structure of (1S)-1-(3-nitrophenyl)ethanamine features a chiral center at the alpha position relative to the aromatic nitro group. This configuration is particularly important for creating enantiomerically pure compounds, a growing demand in modern medicinal chemistry. Researchers frequently investigate this compound for its potential in developing chiral catalysts and pharmaceutical intermediates.

Current market trends show increasing interest in chiral building blocks like (1S)-1-(3-nitrophenyl)ethanamine, driven by the pharmaceutical industry's need for enantioselective synthesis. The global market for chiral chemicals is projected to grow significantly, with this compound finding applications in developing central nervous system drugs and specialty chemicals. Its nitro group offers versatile reactivity for further chemical modifications.

From a synthetic chemistry perspective, (1S)-1-(3-nitrophenyl)ethanamine serves as a precursor for various heterocyclic compounds. The nitrophenyl moiety can undergo reduction to form corresponding aniline derivatives, while the chiral amine group can participate in condensation reactions. These transformations are crucial for creating biologically active molecules with potential therapeutic applications.

Recent scientific literature highlights the use of (1S)-1-(3-nitrophenyl)ethanamine in developing novel enzyme inhibitors and receptor modulators. The compound's structural features allow for specific interactions with biological targets, making it valuable for drug discovery programs. Researchers are particularly interested in its potential for designing selective serotonin reuptake inhibitors and other neuroactive compounds.

The synthesis of (1S)-1-(3-nitrophenyl)ethanamine typically involves asymmetric hydrogenation or resolution techniques to obtain the desired (S)-enantiomer. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic systems to produce this compound with high enantiomeric excess. These advancements align with the pharmaceutical industry's push toward sustainable synthesis methods.

Analytical characterization of (1S)-1-(3-nitrophenyl)ethanamine employs various techniques including chiral HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity and enantiomeric excess are critical quality parameters, especially when used as a pharmaceutical intermediate. Advanced analytical methods ensure batch-to-batch consistency for research and development applications.

In material science applications, derivatives of (1S)-1-(3-nitrophenyl)ethanamine have shown promise in developing chiral materials for optical applications. The compound's ability to induce chirality in larger molecular systems makes it interesting for creating advanced materials with specific light-interaction properties. This aligns with current research trends in chiral photonics and molecular electronics.

Regulatory aspects of (1S)-1-(3-nitrophenyl)ethanamine focus on proper handling and storage conditions to maintain its chemical stability. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed when working with this compound. Researchers should consult relevant chemical safety data sheets for specific handling guidelines.

The future outlook for (1S)-1-(3-nitrophenyl)ethanamine appears promising, with potential applications expanding beyond traditional pharmaceutical uses. Emerging research explores its role in asymmetric catalysis and as a scaffold for molecular recognition systems. As chiral chemistry continues to advance, this compound will likely find new applications in various high-tech industries.

For researchers interested in (1S)-1-(3-nitrophenyl)ethanamine, current investigations focus on developing more efficient synthetic routes and exploring novel derivatives. The compound's versatility makes it a valuable tool for medicinal chemistry and material science applications. Ongoing studies continue to reveal new aspects of its chemical behavior and potential utility.

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(CAS:297730-25-7)(1S)-1-(3-nitrophenyl)ethanamine
A5522
Purity:99%/99%
Quantity:500mg/10g
Price ($):222.0/1364.0
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